N-Me-D-Nva-OH.HCl

Solid-phase peptide synthesis Reagent handling Solubility

Sourcing generic N-methyl norvaline risks undefined enantiomeric purity, salt form, and protection, leading to diastereomeric impurities and failed SPPS. This compound resolves these issues. • D-configuration (97% EE) ensures target stereochemistry, minimizing diastereomer formation. • Unprotected HCl salt allows direct HATU/DIPEA coupling, bypassing Fmoc deprotection and streamlining synthesis. • Crystalline solid enables precise gravimetric measurement and aqueous solubility for reproducible handling.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
Cat. No. B8096763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-D-Nva-OH.HCl
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)NC.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-3-4-5(7-2)6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H/t5-;/m1./s1
InChIKeyIGDWHEIQMSBEEU-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Me-D-Nva-OH.HCl Procurement Guide


N-Me-D-Nva-OH.HCl (CAS 69994-39-4) is the hydrochloride salt of N-methyl-D-norvaline, a non-proteinogenic, D-configured N-methyl amino acid building block. It serves as a key intermediate for introducing structurally constrained, N-alkylated residues into peptide and peptidomimetic sequences via solid-phase peptide synthesis (SPPS). The compound features a free secondary amine and free carboxylic acid, distinguishing it from protected derivatives like Fmoc-N-Me-D-Nva-OH, and its N-methyl substitution distinguishes it from the parent H-D-Nva-OH. [1]

Workflow

Solid-phase peptide synthesis (SPPS) with direct, unprotected building block coupling

Selection

D-configuration N-methyl amino acid for stereochemical control in peptidomimetic design

Format

Crystalline hydrochloride salt enabling gravimetric dispensing and aqueous solubility

Why Generic Substitution Fails for N-Me-D-Nva-OH.HCl


N-methyl amino acid building blocks cannot be interchanged casually due to documented variability in enantiomeric purity, racemization propensity during coupling, and physical form. A generic 'N-methyl-norvaline' may be supplied as the L-enantiomer, the racemate, a different salt form, or an Fmoc-protected derivative, each with distinct reactivity, solubility, and chiral integrity profiles. Uncontrolled substitution risks introducing diastereomeric impurities into the target peptide, compromising bioactivity and regulatory compliance. Procuring the precisely specified stereochemistry (D-configuration), salt form (HCl), and unprotected functionality is essential for reproducible SPPS outcomes and downstream pharmacological evaluation. [1] [2]

!
Stereochemical mismatch Generic N-methyl-norvaline may be L-configured or racemic, generating diastereomeric impurities that are difficult to resolve.
!
Salt form and handling mismatch Free base or protected derivatives (Fmoc) exhibit different solubility, hygroscopicity, and require additional deprotection steps.
!
Racemization risk during coupling Uncontrolled substitution may introduce higher racemization propensity, compromising chiral integrity of the target peptide.

Evidence: How N-Me-D-Nva-OH.HCl Differentiates from Analogues


Salt Form and Physical Handling Properties

N-Me-D-Nva-OH.HCl is supplied as a crystalline hydrochloride salt, enabling gravimetric dispensing and direct dissolution in aqueous or polar organic coupling solvents. This contrasts with the free base (N-Me-D-Nva-OH), which may exist as a hygroscopic solid or oil, complicating accurate weighing and introducing variable water content. The hydrochloride salt also differs from Fmoc-N-Me-D-Nva-OH (MW 353.41 g/mol), which requires separate deprotection steps and exhibits markedly lower aqueous solubility (~100 mg in 0.5 mL DMF per vendor specifications). Researchers choosing the HCl salt eliminate the need for in-house salt formation and obtain a defined, crystalline starting material suitable for solution-phase or solid-phase protocols. [1]

Salt Form and Handling
Class-level inference
Crystalline HCl salt vs. hygroscopic free base or Fmoc-protected derivative (requires deprotection)
Directly impacts weighing accuracy and workflow reproducibility
Physical form data from vendor specifications; peer-reviewed solubility data limited
Solid-phase peptide synthesis Reagent handling Solubility

Enantiomeric Purity and D-Configuration Control

Commercially available N-Me-D-Nva-OH.HCl is specified at 97% enantiomeric excess (EE) by suppliers such as Activate Scientific, confirming the D-configuration at the α-carbon. The corresponding L-enantiomer (N-Me-L-Nva-OH, CAS 19653-78-2) and racemic mixtures are also commercially available from other vendors. For peptide synthesis, incorporation of the wrong enantiomer or even low levels of enantiomeric impurity generates diastereomeric peptide products that are chromatographically difficult to resolve and may exhibit altered or antagonistic biological activity. The 97% EE specification provides a quantifiable purity threshold that generic 'N-methyl-norvaline' listings do not guarantee.

Enantiomeric Purity
Data to verify
97% EE (D-configuration) per vendor COA; generic listings lack specification
Defines diastereomeric purity threshold for final peptide; verification recommended
Chiral purity specification from vendor; independent verification by chiral HPLC advised
Chiral purity Enantiomeric excess Peptide diastereomer control

Coupling Efficiency in Peptide Synthesis

N-Methyl amino acids exhibit intrinsically lower coupling rates than their non-methylated counterparts due to steric hindrance and reduced nucleophilicity of the secondary amine. Classic studies by McDermott and Benoiton demonstrate that coupling to the carboxyl group of N-methylamino acids requires salt-free conditions for high yields, and coupling to the N-methylamino group proceeds efficiently only with specific activation methods (e.g., HONSu esters). The unprotected HCl salt form of N-Me-D-Nva-OH permits direct coupling without prior deprotection, unlike Fmoc-protected versions, but researchers must anticipate extended coupling times or employ specialized reagents (e.g., PyAOP, HOAt) to achieve acceptable yields. This is a class-wide challenge, not unique to this specific compound. [1]

Coupling Efficiency
Class-level inference
Class-level yield reduction ~5-30% vs. unmodified amino acids; no compound-specific data
Guides reagent selection and cycle optimization in SPPS to avoid deletion peptides
Data from N-methylvaline studies; specific yields depend on activation method and sequence
Solid-phase peptide synthesis Coupling yield N-methylation

Solubility and Lipophilicity Profiles

N-Methylation of amino acid derivatives consistently increases aqueous solubility and lipophilicity (logP) relative to the parent amino acid. A computational DFT study demonstrated that N-methylation of Ac-X-OMe derivatives (X = Gly, Val, Leu, Ile, Phe, Met, Cys, Ser, Asp, His) increases aqueous solubility and lowers the cis/trans amide conformational barrier. For norvaline specifically, the L-enantiomer's logP is reported as 0.85, compared to approximately 0.57 for unmodified norvaline (calculated by RDKit). The hydrochloride salt form of N-Me-D-Nva-OH further enhances water solubility compared to the free base, making it more suitable for aqueous coupling conditions and biological assay preparation. [1]

Solubility and Lipophilicity
Class-level inference
LogP ~0.85 (predicted); HCl salt enhances aqueous solubility vs. free base; >38 g/L reported for L-enantiomer
Supports aqueous coupling conditions and biological assay stock preparation
DFT study confirms N-methylation class effects; exact D-enantiomer values not experimentally determined
Solubility LogP N-methylation Bioavailability

Best-Fit Research and Application Scenarios


N-Methylated Peptide Leads with Defined D-Configuration

N-Me-D-Nva-OH.HCl is the appropriate building block when a peptide lead requires a D-configured, N-methylated norvaline residue at a specific position. The 97% EE specification ensures minimal contamination by the L-epimer, which would generate a diastereomeric impurity difficult to separate from the target peptide. The unprotected HCl salt form allows direct incorporation via in-situ activation (e.g., HATU/DIPEA), bypassing the Fmoc deprotection step required for Fmoc-N-Me-D-Nva-OH. [1]

Solution-Phase Fragment Coupling with Defined Stoichiometry

In solution-phase synthesis, precise control of stoichiometry is critical to minimize side reactions and simplify purification. The crystalline hydrochloride salt of N-Me-D-Nva-OH permits accurate gravimetric measurement, unlike the hygroscopic free base. Its water solubility facilitates aqueous workup and extraction protocols. Researchers performing fragment condensation should select this form over the free base or protected analogues for improved handling and reproducibility.

N-Methyl Scan for Conformational Restraint

N-Methyl scanning is a medicinal chemistry strategy to probe the bioactive conformation of peptide ligands. N-Me-D-Nva-OH.HCl provides the N-methyl, D-configured norvaline residue needed for systematic replacement of native residues. The N-methyl group restricts backbone flexibility, alters hydrogen-bonding capacity, and increases resistance to proteolytic degradation. Class-level evidence indicates that N-methylation enhances proteolytic stability in elastase cleavage assays, supporting the use of this compound in designing metabolically stabilized peptide analogues. [1]

Diastereomeric Purity Method Development

Analytical method development for chiral peptide purity often requires authentic standards of individual diastereomers. N-Me-D-Nva-OH.HCl of defined D-configuration (97% EE) can be used to synthesize the target D-peptide diastereomer, which serves as a reference standard in HPLC method validation. This enables quantification of the undesired L-epimer impurity in peptide drug substance, supporting ICH Q3A impurity qualification requirements.

Application
Selection Property
Validation Focus
N-Methylated D-peptide lead synthesis
Defined D-configuration (97% EE)
Diastereomeric purity confirmation by chiral HPLC
Solution-phase fragment coupling
Crystalline HCl salt with defined stoichiometry
Gravimetric accuracy and aqueous solubility verification
N-Methyl scan for conformational restraint
N-methyl, D-configured norvaline residue
Proteolytic stability and conformational analysis
Chiral impurity reference standard synthesis
Authentic D-diastereomer source
HPLC method validation for diastereomer quantification
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